![molecular formula C12H18ClN3O2S B8548402 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine](/img/structure/B8548402.png)
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine
Vue d'ensemble
Description
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a dimethylamine group and a sulfonyl group attached to a chloropyridine moiety. Its distinct chemical properties make it a valuable subject for research in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
The synthesis of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine typically involves multiple steps, starting with the preparation of the chloropyridine sulfonyl chloride intermediate. This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and byproducts.
Analyse Des Réactions Chimiques
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine include other sulfonyl-substituted piperidines and chloropyridine derivatives. For example:
1-(6-Chloropyridin-3-ylsulfonyl)piperazine: This compound shares the chloropyridine sulfonyl group but has a piperazine ring instead of a piperidine ring.
1-(6-Chloropyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline: This compound features a tetrahydroquinoline ring, offering different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H18ClN3O2S |
|---|---|
Poids moléculaire |
303.81 g/mol |
Nom IUPAC |
1-(6-chloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-15(2)10-5-7-16(8-6-10)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
HXKGJVGBODUHFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)

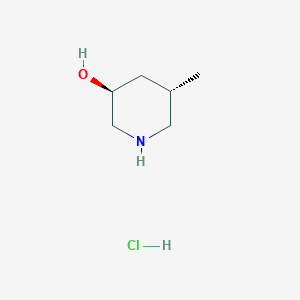
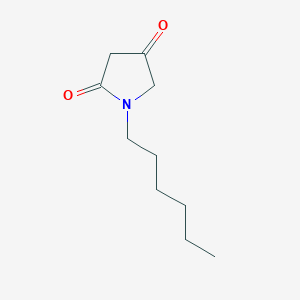
![Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8548350.png)
![2-Butanone, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-](/img/structure/B8548352.png)
![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)
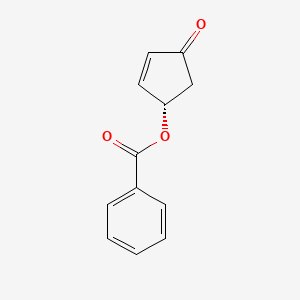
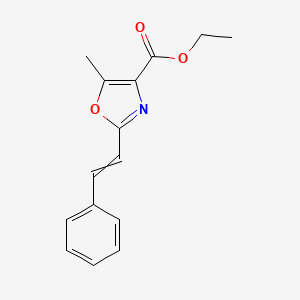

![1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B8548397.png)
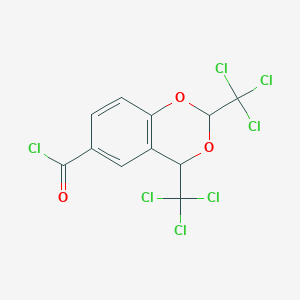
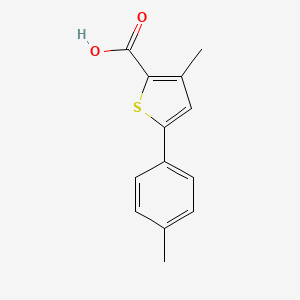
![6-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8548421.png)
